2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide
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Overview
Description
2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a naphthyl group attached to the carboxamide functionality. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Functionality: The carboxamide group can be introduced by reacting the intermediate product with an amine, such as naphthylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or naphthyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with potential as a biofuel.
2,5-Furandicarboxylic Acid: A furan derivative used as a precursor for polymers.
Uniqueness
2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide is unique due to its combination of a furan ring, dimethyl groups, and a naphthyl carboxamide functionality. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
339198-72-0 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2,5-dimethyl-N-naphthalen-2-ylfuran-3-carboxamide |
InChI |
InChI=1S/C17H15NO2/c1-11-9-16(12(2)20-11)17(19)18-15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H,18,19) |
InChI Key |
GGCCSQRHCRYFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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